Cas no 824-69-1 (2,5-Dichlorobenzene-1,4-diol)

2,5-Dichlorobenzene-1,4-diol structure
2,5-Dichlorobenzene-1,4-diol structure
Product Name:2,5-Dichlorobenzene-1,4-diol
CAS No:824-69-1
Molecular Formula:C6H4Cl2O2
Molecular Weight:179.00076007843
MDL:MFCD00041749
CID:83107
PubChem ID:24871686

2,5-Dichlorobenzene-1,4-diol Properties

Names and Identifiers

    • 2,5-Dichlorobenzene-1,4-diol
    • 2,5-Dichlorohydroquinone
    • 2.5-Dichlorohydroquinone
    • 1,4-Benzenediol,2,5-dichloro
    • 1,4-dichloro-2,5-dihydroxybenzene
    • 2,4-DIFLUORO THIOANISOLE
    • 2,5-DCHQ
    • 2,5-Dichloro-1,4-benzenediol
    • 2,5-dichloro-1,4-dihydroxybenzene
    • 2,5-dichloro-1,4-hydroquinone
    • 2,5-dichloro-4-hydroxyphenol
    • 2,5-dichlorohydroquinol
    • 2,5-Dichloro-p-benzohydroquinone
    • 2,5-Dichloro-p-hydroquinone
    • Hydroquinone,2,5-dichloro
    • 2,5-Dichloro-1,4-benzenediol (ACI)
    • Hydroquinone, 2,5-dichloro- (6CI, 7CI, 8CI)
    • NSC 48667
    • SCHEMBL48305
    • C06600
    • CCRIS 5677
    • NSC-48667
    • 2,4-dihydroxybenzene
    • 1,4-Benzenediol, 2,5-dichloro-
    • 2,5-dichloro-p-quinol
    • Hydroquinone, 2,5-dichloro-
    • 1,4-dihydroxy-2,5-dichlorobenzene
    • NS00038204
    • AKOS015889031
    • Q27103188
    • 2,5-Dichlorohydroquinone, 98%
    • EINECS 212-533-8
    • bmse000661
    • 824-69-1
    • CS-0364968
    • NSC48667
    • AS-77070
    • DTXSID4061179
    • CHEBI:27545
    • MFCD00041749
    • A21100
    • D489X4TQVD
    • 2,4-hydroquinone
    • FT-0610314
    • AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • Hydroquinone,5-dichloro-
    • UNII-D489X4TQVD
    • STL301456
    • MDL: MFCD00041749
    • InChIKey: AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • Inchi: 1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
    • SMILES: ClC1C(O)=CC(Cl)=C(O)C=1

Computed Properties

  • Exact Mass: 177.95900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 177.959
  • Heavy Atom Count: 10
  • Complexity: 106
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: 4
  • Surface Charge: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • LogP: 2.40460
  • PSA: 40.46000
  • Refractive Index: 1.4420 (estimate)
  • Boiling Point: 255.02°C (rough estimate)
  • Melting Point: 168-171 °C (lit.)
  • Flash Point: 119.5°C
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 1.4512 (rough estimate)

2,5-Dichlorobenzene-1,4-diol Security Information

2,5-Dichlorobenzene-1,4-diol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2,5-Dichlorobenzene-1,4-diol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB60402-1g
2,5-Dichlorohydroquinone
824-69-1 ≥96%
1g
$77.00
Aaron
AR003GM6-250mg
2,5-Dichlorobenzene-1,4-diol
824-69-1 96%
250mg
$33.00
abcr
AB132705-1 g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
1g
€28.80 2023-05-10
Alichem
A019087076-25g
2,5-Dichlorobenzene-1,4-diol
824-69-1 95%
25g
$302.94 2023-09-01
Crysdot LLC
CD12028071-100g
2,5-Dichlorobenzene-1,4-diol
824-69-1 95+%
100g
$758
eNovation Chemicals LLC
K61064-100g
2,5-Dichlorohydroquinone
824-69-1 95%
100g
$1950 2022-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21285-1g
2,5-Dichlorohydroquinone, 97%
824-69-1 97%
1g
¥446.00 2023-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435638-1g
2,5-Dichlorobenzene-1,4-diol
824-69-1 98+%
1g
¥615.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-238375-1 g
2,5-Dichlorohydroquinone,
824-69-1 ≥96%
1g
¥271.00 2023-07-11

2,5-Dichlorobenzene-1,4-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Solvents: Toluene ;  2 h, 30 °C
Reference
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; et al, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (PB-7-11-23333)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]phenyl-κC]tetrah… Solvents: Toluene ;  2 h, 1 atm, 100 °C
Reference
Reactivity of iPrPCPIrH4 with para-benzoquinones
Wilklow-Marnell, Miles ; et al, Polyhedron, 2018, 143, 209-214

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Ethylaluminum dichloride
Reference
On the 1,6-addition of alkylaluminum compounds to p-quinones
Florjanczyk, Zbigniew; et al, Journal of Organometallic Chemistry, 1983, 259(2), 127-37

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Reference
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Process for the preparation of monohalohydroquinones
, France, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Antimony pentachloride
Reference
Reactions of antimony(V) chloride with hydroquinone
Rettig, G.; et al, Chemiker-Zeitung, 1980, 104(1), 13-14

Synthetic Circuit 7

Reaction Conditions
Reference
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Benzene
2.1 Reagents: Hydrochloric acid Solvents: Benzene
Reference
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Synthetic Circuit 10

Reaction Conditions
Reference
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Synthetic Circuit 11

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  83 °C; 90 min, 83 °C
Reference
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
HX fixation on p-quinone systems. I. Hydrogen chloride fixation on p-benzoquinone and its monochloride derivative in methanol
Dargelos, A.; et al, Tetrahedron, 1971, 27(22), 5673-81

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Water ;  > 1 min, pH 4.3
Reference
Mathematical description of pH-stat kinetic traces measured during photochemical quinone decomposition
Kiss, Virag; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 519-526

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
2.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Circuit 19

Reaction Conditions
1.1 -
2.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Water-d2 ;  30 min, rt
2.1 Solvents: Dichloromethane ;  24 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
3.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium Solvents: Methanol
2.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
4.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

2,5-Dichlorobenzene-1,4-diol Raw materials

2,5-Dichlorobenzene-1,4-diol Preparation Products

2,5-Dichlorobenzene-1,4-diol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:824-69-1)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:824-69-1)
MR./MRS.:CAO HAI YAN
Phone:19952847550
Email:2143087160@qq.com

2,5-Dichlorobenzene-1,4-diol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:824-69-1)2,5-Dichlorobenzene-1,4-diol
A21100
Purity:99%
Quantity:5g
Price($):998.0